molecular formula C20H19FN4O2S B2775209 N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921466-27-5

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2775209
CAS RN: 921466-27-5
M. Wt: 398.46
InChI Key: VQUUBCGAYDDJRG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors CB1 and CB2. FUB-APINACA has been identified in several designer drug products and has been associated with adverse health effects.

Scientific Research Applications

Synthesis and Biological Activity

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide belongs to a class of compounds known for their diverse biological activities. The synthesis of similar compounds involves C-C coupling methodology and evaluation for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. For instance, compounds in the benzothiazole and acetamide series have shown significant urease inhibition, surpassing standard inhibitors in bioassays. Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding being crucial for inhibition (Gull et al., 2016).

Anticonvulsant Activities

Research into the anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives, including structures similar to N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, has revealed promising results. These compounds have shown outstanding activity in maximal electroshock-induced seizure tests in mice. The study of structural modifications within this compound class has led to identifying molecules with excellent protection against seizures, rivaling traditional treatments like phenytoin (Kohn et al., 1993).

Antimicrobial and Anticancer Potential

Derivatives of benzothiazole, including those similar to the compound , have been synthesized and evaluated for their antimicrobial activity. Some compounds have shown good activity against resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains. Molecular docking studies have further supported these findings, indicating a promising pathway towards designing more potent antimicrobial agents (Anuse et al., 2019).

Additionally, the synthesis of novel benzothiazole derivatives has been pursued for potential anticonvulsant agents. Compounds have been evaluated using various tests to determine their efficacy in preventing seizures with some showing lower neurotoxicity and higher protective indexes than standard drugs, indicating their potential as safer anticonvulsant medications (Liu et al., 2016).

Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, similar to N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, has explored their Src kinase inhibitory and anticancer activities. These studies have identified compounds with significant inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma and leukemia cells. The structure-activity relationship studies have highlighted the importance of the N-benzyl substitution and thiazole moiety for enhancing biological activity (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-13-3-2-4-16(9-13)23-19(27)25-20-24-17(12-28-20)10-18(26)22-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUUBCGAYDDJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

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